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Compound of Interest

Compound Name: Cigb-300

Cat. No.: B15544616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CIGB-300 is a novel peptide-based drug that functions as an inhibitor of protein kinase CK2, a

key enzyme implicated in various cancer hallmarks. This guide provides a comparative

evaluation of the therapeutic index of CIGB-300, placing its performance in context with other

relevant cancer therapeutics. The therapeutic index, a critical measure of a drug's safety, is

defined as the ratio between the dose that produces toxicity and the dose that yields a

therapeutic effect. A higher therapeutic index indicates a wider margin of safety.

This guide synthesizes available preclinical and clinical data to facilitate an objective

comparison. While a definitive therapeutic index for CIGB-300 is not explicitly stated in the

reviewed literature, this document compiles the necessary efficacy and toxicity data to allow for

an informed assessment.

Efficacy of CIGB-300
CIGB-300 exerts its anti-cancer effects by inducing apoptosis (programmed cell death) and

inhibiting cell proliferation.[1][2] Its mechanism of action involves impairing the CK2-mediated

phosphorylation of key cellular proteins.[1][3]

Preclinical Efficacy
In preclinical studies, CIGB-300 has demonstrated significant anti-tumor activity in various

cancer models, both in vitro and in vivo.
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Cancer Model Efficacy Metric Value Reference

Large Cell Lung

Carcinoma (NCI-H460

cell line)

IC50 (in vitro) 30 ± 5.3 µM [4]

Lung Cancer (3LL

murine model)
In vivo dose

10 mg/kg

(intravenous)
[5]

Cervical Cancer

(xenograft model)

In vivo dose (with

cisplatin)
100 µg [6]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Clinical Efficacy
In early-phase clinical trials for cervical cancer, intratumoral administration of CIGB-300 has

shown promising signs of clinical benefit. In a Phase I study, 75% of patients with cervical

malignancies experienced a significant reduction in lesion area, and 19% showed full

histological regression.[7]

Toxicity and Safety Profile of CIGB-300
The safety and tolerability of CIGB-300 have been evaluated in both preclinical and clinical

settings.

Preclinical Toxicity
Detailed preclinical toxicology studies providing a specific LD50 (lethal dose, 50%) were not

identified in the reviewed literature.

Clinical Safety
Phase I clinical trials have established a safety profile for CIGB-300. In a dose-escalation study

in women with cervical malignancies, CIGB-300 was found to be safe and well-tolerated at

doses up to 490 mg administered intralesionally.[7] No maximum-tolerated dose (MTD) was

reached in this study. The most common adverse events were localized reactions at the
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injection site, such as pain and bleeding, and systemic effects like rash and hot flashes.[7] In

another Phase I trial in patients with cervical cancer stage IB2/II, a maximum tolerated dose

(MTD) of 70 mg was identified for intratumoral injections, with an allergic-like syndrome being

the dose-limiting toxicity.[8]

Comparison with Other CK2 Inhibitors: CX-4945
(Silmitasertib)
CX-4945 is another CK2 inhibitor that has entered clinical trials.[9] A comparison with CIGB-
300 provides valuable context for evaluating its therapeutic potential.

Feature CIGB-300 CX-4945 (Silmitasertib)

Mechanism

Peptide-based, targets CK2

substrate phosphoacceptor

domain[9]

Small molecule, ATP-

competitive inhibitor[10]

Preclinical Efficacy
IC50 of ~30 µM in NCI-H460

lung cancer cells[4]

IC50 of < 1 µM in Chronic

Lymphocytic Leukemia (CLL)

cells[10]

Clinical Safety
MTD of 70 mg (intratumoral) in

a cervical cancer trial[8]

Generally well-tolerated in

Phase I trials for advanced

solid tumors; dose-limiting

toxicities include diarrhea and

hypokalemia[11]

Comparison with Standard Chemotherapeutics for
Cervical Cancer
Cervical cancer is a key indication where CIGB-300 has been clinically evaluated. Standard

treatment often involves platinum-based chemotherapy, such as cisplatin.
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Agent Mechanism of Action
Common Dose-Limiting
Toxicities

CIGB-300 CK2 inhibitor
Allergic-like syndrome

(intratumoral)[8]

Cisplatin DNA alkylating agent

Nephrotoxicity (kidney

damage), neurotoxicity,

myelosuppression[12][13]

Paclitaxel Microtubule inhibitor
Myelosuppression, peripheral

neuropathy[14]

Experimental Protocols
Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify the number of cells undergoing apoptosis following treatment

with a therapeutic agent like CIGB-300.

Cell Preparation: Culture cancer cells to the desired confluence and treat with CIGB-300 at

various concentrations and time points.

Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

Staining: Resuspend the cells in a binding buffer and add Annexin V-FITC and propidium

iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane

of apoptotic cells, while PI stains necrotic cells with compromised membranes.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate

between live, early apoptotic, late apoptotic, and necrotic cells.[15]

In Vivo Xenograft Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of a compound in a living organism.
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Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of

immunocompromised mice.

Tumor Growth: Allow the tumors to grow to a palpable size.

Treatment Administration: Administer CIGB-300 (or control) to the mice via a specified route

(e.g., intratumoral, intravenous).[1]

Monitoring: Measure tumor volume and body weight of the mice regularly.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., histology, biomarker assessment).
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Click to download full resolution via product page

Caption: CIGB-300 inhibits CK2-mediated phosphorylation, leading to apoptosis.

Therapeutic Index Evaluation Workflow
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Caption: Workflow for determining the therapeutic index of a new drug.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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